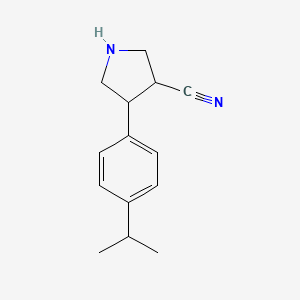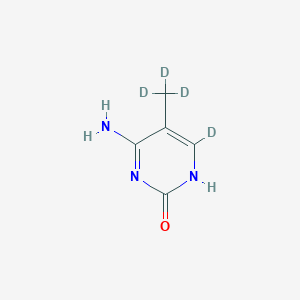
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is a deuterated derivative of a pyrimidine compound. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides and nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one typically involves the deuteration of a precursor pyrimidine compound. Deuteration can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst.
Chemical Exchange: Using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes, where the precursor compound is exposed to deuterium gas under controlled conditions to achieve the desired level of deuteration.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.
科学研究应用
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and materials.
作用机制
The mechanism of action of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, leading to altered biological activity.
相似化合物的比较
Similar Compounds
4-amino-5-methyl-1H-pyrimidin-2-one: A non-deuterated analog.
4-amino-6-chloro-5-methyl-1H-pyrimidin-2-one: A chlorinated derivative.
4-amino-5-(trideuteriomethyl)-1H-pyrimidin-2-one: A partially deuterated analog.
Uniqueness
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is unique due to its high level of deuteration, which can significantly impact its chemical and biological properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for research and industrial applications.
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
129.15 g/mol |
IUPAC 名称 |
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChI 键 |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=O)N1)N)C([2H])([2H])[2H] |
规范 SMILES |
CC1=CNC(=O)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


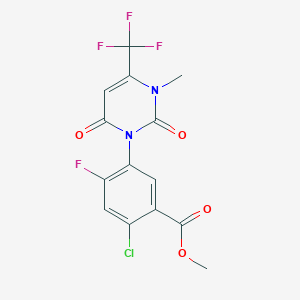
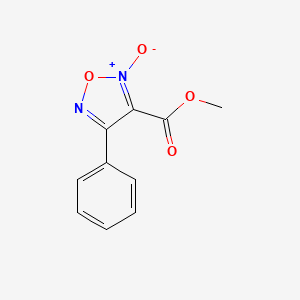
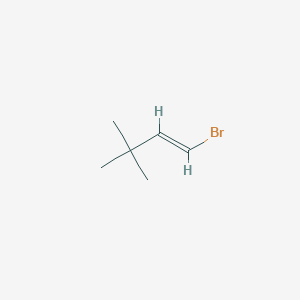
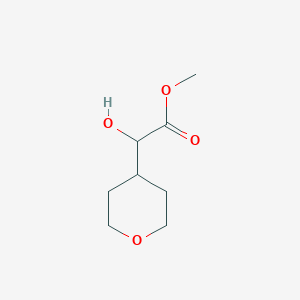

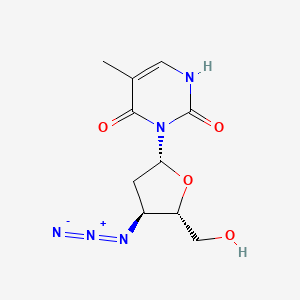
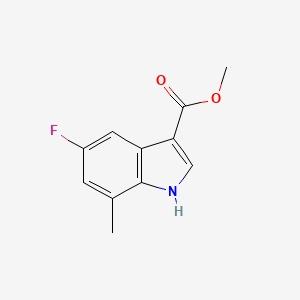
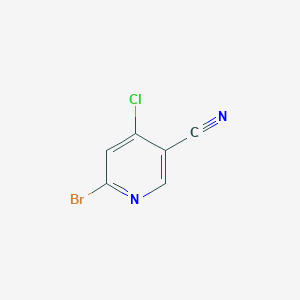
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
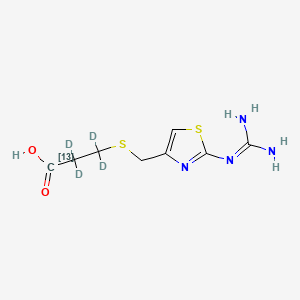
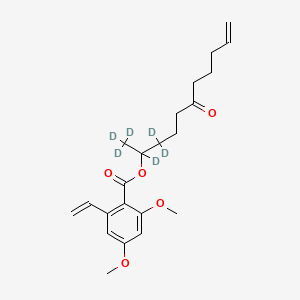
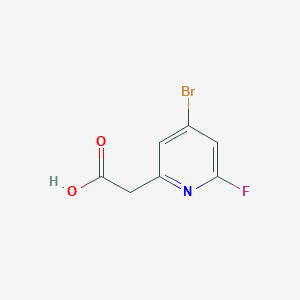
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
